molecular formula C14H14N2O2 B11994804 N-ethyl-3-nitrobiphenyl-4-amine

N-ethyl-3-nitrobiphenyl-4-amine

Cat. No.: B11994804
M. Wt: 242.27 g/mol
InChI Key: CVWCYJBJPPCAML-UHFFFAOYSA-N
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Description

The Biphenyl (B1667301) Scaffold: Significance in Organic Synthesis and Materials Science

The biphenyl scaffold, which consists of two phenyl rings linked by a single carbon-carbon bond, is a fundamental structural motif in organic chemistry. nih.gov Its significance stems from its presence in a wide range of biologically active compounds, including natural products and pharmaceuticals. nih.govdoaj.org Biphenyl derivatives are crucial intermediates in the synthesis of numerous organic materials, such as liquid crystals used in displays, and polymers. nih.govwikipedia.org

The utility of the biphenyl structure is also evident in its role as a building block for agrochemicals, optical brighteners, and plastics. wikipedia.org The relative non-reactivity of the basic biphenyl structure allows for selective functionalization through various chemical reactions, including electrophilic aromatic substitution. nih.govbiosynce.com This adaptability makes the biphenyl scaffold a versatile platform for creating complex molecules with desired properties. doaj.org

Table 1: Applications of Biphenyl Derivatives

Application AreaExamplesReferences
Pharmaceuticals Anti-inflammatory drugs, anticancer agents, antihypertensive drugs doaj.orgbiosynce.com
Materials Science Liquid crystals (e.g., E7 mixture), polymers, fluorescent layers in OLEDs nih.govwikipedia.org
Agrochemicals Fungicides, pesticides (historically) wikipedia.orgvedantu.com
Organic Synthesis Building blocks for complex molecules nih.govbiosynce.com

The Nitro and Amine Functional Groups: Their Impact on Molecular Architecture and Reactivity in Aromatic Systems

The introduction of nitro (NO₂) and amine (NH₂) functional groups onto an aromatic system, such as a biphenyl scaffold, dramatically influences the molecule's electronic properties and chemical reactivity. rsc.org These two groups have opposing electronic effects. rsc.org

The amine group is an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. rsc.org It directs incoming electrophiles to the ortho and para positions. rsc.orgquora.com In contrast, the nitro group is a strong electron-withdrawing group and is deactivating. numberanalytics.comnih.gov It pulls electron density away from the aromatic ring, making electrophilic substitution more difficult. quora.comnumberanalytics.com The deactivating nature of the nitro group directs incoming electrophiles to the meta position. numberanalytics.com

The presence of both an electron-donating amine group and an electron-withdrawing nitro group on the same biphenyl system creates a "push-pull" electronic environment. This can lead to unique properties, including intramolecular charge transfer, which can be of interest in the development of nonlinear optical materials and dyes. biosynce.com

Strategic Research Focus on N-ethyl-3-nitrobiphenyl-4-amine within Substituted Nitrobiphenylamine Derivatives

While extensive research exists for the broader class of nitrobiphenylamines, specific studies focusing solely on this compound are not widely available in the reviewed literature. The strategic interest in this particular molecule can be inferred from the properties of its constituent parts. The core structure is 3-nitrobiphenyl-4-amine. sigmaaldrich.com The addition of an ethyl group to the amine (N-ethyl) modifies its steric and electronic properties, potentially influencing its solubility and reactivity.

Research on related compounds, such as N-ethyl-N-(4-nitrophenyl)amine, indicates that such molecules can act as stabilizers in polymer production and exhibit interesting thermodynamic properties. biosynth.com The synthesis of nitrobiphenyls is an area of active research, with methods being developed to improve efficiency and reduce costs. google.com The focus on specific isomers like this compound would likely be driven by the desire to fine-tune the physical and chemical properties for specific applications, such as in materials science or as a synthetic intermediate.

Table 2: Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features/Research InterestReferences
3-Nitrobiphenyl-4-amine4085-18-1C₁₂H₁₀N₂O₂214.22Parent amine for N-ethyl derivative sigmaaldrich.com
4-Nitrobiphenyl92-93-3C₁₂H₉NO₂199.21A foundational nitrobiphenyl compound chemicalbook.com
N-Ethyl-N-(4-nitrophenyl)amine3665-80-3C₈H₁₀N₂O₂166.18Studied as a thermodynamic stabilizer biosynth.com
N-ethyl-3-nitrobenzamide26819-11-4C₉H₁₀N₂O₃194.19A related nitroaromatic amide synquestlabs.com

Current Research Trajectories and Academic Gaps in Nitrobiphenylamine Chemistry

Current research in the broader field of nitroaromatic and biphenyl chemistry points towards several key trajectories. There is a continuous effort to develop more efficient and environmentally friendly ("green") synthetic methods. biosynce.com For nitrobiphenyls, this includes exploring new catalytic systems and reaction conditions to improve yields and regioselectivity. nih.govgoogle.com

A significant area of investigation is the application of these compounds in materials science, particularly for electronic and optoelectronic devices. The "push-pull" nature of aminonitrobiphenyls makes them candidates for nonlinear optical materials. Furthermore, derivatives of related structures like phenothiazines are being explored as redox shuttles in lithium-ion batteries. rsc.org

A notable academic gap appears to be the detailed characterization and application-specific research for many individual isomers, such as this compound. While the general properties of the class of compounds are understood, the specific advantages or unique characteristics of this particular ethylated derivative remain largely unexplored in publicly available literature. Future research could focus on the synthesis, full structural elucidation (e.g., via X-ray crystallography), and investigation of the photophysical and electrochemical properties of this compound to identify its potential in specific technological applications. Conferences like "New Trends in Chemistry Research" highlight the ongoing evolution in fields like organic and materials chemistry, suggesting that the study of such specific and functional molecules will continue to be a priority. newtrends-timisoara.ro

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-ethyl-2-nitro-4-phenylaniline

InChI

InChI=1S/C14H14N2O2/c1-2-15-13-9-8-12(10-14(13)16(17)18)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3

InChI Key

CVWCYJBJPPCAML-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Advanced Precursor Chemistry for N Ethyl 3 Nitrobiphenyl 4 Amine

Pathways for the Construction of the Biphenyl (B1667301) Core in Substituted Systems

The formation of the carbon-carbon bond that links the two phenyl rings is a critical step in the synthesis of biphenyl derivatives. Two of the most powerful and widely employed methods for this transformation are the Suzuki-Miyaura coupling and the Ullmann reaction.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an aryl halide or triflate. gre.ac.uknih.gov This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of the boron reagents. nih.govacs.org For the synthesis of a substituted biphenyl, a suitably substituted phenylboronic acid can be reacted with a substituted aryl bromide or iodide in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst.

The Ullmann reaction , one of the earliest methods for biaryl synthesis, traditionally involves the copper-mediated coupling of two aryl halide molecules at elevated temperatures. byjus.comwikipedia.org While effective, the classic Ullmann reaction often requires harsh conditions and stoichiometric amounts of copper. wikipedia.org Modern advancements have led to the development of more efficient catalytic versions of the Ullmann reaction that can be carried out under milder conditions. organic-chemistry.org This reaction is particularly useful for the synthesis of symmetrical biphenyls but can also be adapted for unsymmetrical couplings. wikipedia.org

Reaction Catalyst Coupling Partners Key Advantages
Suzuki-Miyaura Coupling Palladium (e.g., Pd(PPh₃)₄, Pd(OH)₂)Arylboronic acid/ester + Aryl halide/triflateMild conditions, high functional group tolerance, low toxicity of reagents. gre.ac.uknih.govacs.org
Ullmann Reaction CopperTwo molecules of an aryl halideEffective for symmetrical biphenyls, can be catalyzed. byjus.comwikipedia.org

Introduction of Nitro Groups onto Aromatic Rings: Regioselective Nitration Strategies

The introduction of a nitro group onto the biphenyl scaffold is a key step in the synthesis of N-ethyl-3-nitrobiphenyl-4-amine. The position of this group is crucial, and thus, regioselective nitration strategies are of paramount importance.

Electrophilic Nitration of Biphenyl Precursors

Electrophilic aromatic substitution is the most common method for introducing a nitro group onto an aromatic ring. This is typically achieved using a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The regioselectivity of the nitration of a substituted biphenyl is governed by the electronic and steric effects of the substituents already present on the rings. iaea.orgspu.edu

The phenyl group itself is an ortho-, para-directing activator. stackexchange.com Therefore, the nitration of biphenyl tends to yield a mixture of 2-nitrobiphenyl (B167123) and 4-nitrobiphenyl. The presence of other substituents on one or both rings will further influence the position of nitration. Activating groups (electron-donating groups) will direct the incoming nitro group to the ortho and para positions relative to themselves and increase the rate of reaction. organicchemistrytutor.comyoutube.com Conversely, deactivating groups (electron-withdrawing groups) will direct the incoming nitro group to the meta position and decrease the rate of reaction. youtube.com Achieving high regioselectivity for a specific isomer, such as the 3-nitro derivative in the context of the target molecule, can be challenging and may depend on the interplay of directing effects from multiple substituents. iaea.orgresearchgate.net

Alternative Methods for Nitro Aromatic Synthesis

While direct electrophilic nitration is common, alternative methods can offer improved regioselectivity or milder reaction conditions. The use of solid acid catalysts, such as zeolites, can promote para-selectivity in the nitration of some aromatic compounds. cardiff.ac.uk Other nitrating agents, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), can also be employed, sometimes offering different selectivity profiles compared to traditional mixed acid nitration. Contemporary approaches also explore catalytic methods and C-H activation to reduce waste and improve yields of specific isomers. frontiersin.org

Amine Formation from Nitro Precursors: Advanced Reduction Techniques

The final key transformation in the synthesis of the target molecule's core structure is the reduction of the nitro group to an amine. Several reliable and high-yielding methods are available for this purpose.

Catalytic Hydrogenation of Nitro Groups to Amines

Catalytic hydrogenation is a widely used and often very clean method for the reduction of nitroarenes. youtube.com This process involves the use of hydrogen gas (H₂) and a metal catalyst. The choice of catalyst can influence the reaction conditions and selectivity.

Palladium (Pd): Palladium on carbon (Pd/C) is a highly effective and common catalyst for nitro group reductions. rsc.orgrsc.org The reaction is typically carried out at room temperature and atmospheric or slightly elevated pressure of hydrogen.

Platinum (Pt): Platinum-based catalysts, such as platinum on carbon (Pt/C) or platinum(IV) oxide (Adams' catalyst), are also very efficient for the hydrogenation of nitroarenes. rsc.orgnih.govmdpi.com

Nickel (Ni): Raney nickel, a porous nickel catalyst, is a cost-effective alternative for the hydrogenation of nitro compounds. nih.govresearcher.liferasayanjournal.co.in

Catalytic hydrogenation is generally a high-yielding and clean reaction, with water being the only byproduct. However, care must be taken as some catalysts can also reduce other functional groups, such as alkenes or alkynes. youtube.com

Metal-Mediated Reductions (e.g., Sn/HCl, Fe/HCl, Zn/HCl)

The reduction of nitroarenes can also be achieved using metals in the presence of an acid. acs.org This method is particularly useful in laboratory settings and can be more tolerant of certain functional groups compared to catalytic hydrogenation.

Tin (Sn) and Hydrochloric Acid (HCl): The use of tin metal in concentrated hydrochloric acid is a classic method for the reduction of aromatic nitro compounds to the corresponding anilinium salt. chemistrystudent.comquora.com A subsequent workup with a base, such as sodium hydroxide, is required to liberate the free amine. chemistrystudent.com

Iron (Fe) and Hydrochloric Acid (HCl): Iron filings in the presence of hydrochloric acid is another effective and economical method for nitro group reduction. researchgate.netcommonorganicchemistry.comdoubtnut.com A key advantage of this system is that only a catalytic amount of acid is often needed because the iron(II) chloride generated can be hydrolyzed to regenerate the acid. stackexchange.com

Zinc (Zn) and Hydrochloric Acid/Ammonium (B1175870) Chloride: Zinc metal can also be used as the reducing agent. In acidic conditions (like with HCl), it readily reduces nitroarenes to amines. acsgcipr.org In neutral conditions, such as with aqueous ammonium chloride, the reduction of nitrobenzene (B124822) can yield N-phenylhydroxylamine. doubtnut.com

Reduction Method Reagents Key Features Typical Workup
Catalytic Hydrogenation H₂, Pd/C or Pt/C or Raney NiHigh yield, clean (water byproduct), can reduce other functional groups. rsc.orgnih.govresearcher.lifeFiltration to remove catalyst.
Metal-Mediated Reduction Sn/HClClassic laboratory method. chemistrystudent.comquora.comNeutralization with base. chemistrystudent.com
Metal-Mediated Reduction Fe/HClEconomical, only catalytic acid may be needed. researchgate.netstackexchange.comNeutralization with base.
Metal-Mediated Reduction Zn/HClEffective reducing agent. acsgcipr.orgNeutralization with base.

Chemo- and Regioselective Reduction Methodologies in Polysubstituted Systems

In the synthesis of complex molecules like this compound, the selective reduction of one functional group in the presence of others is a critical step. For instance, a plausible precursor to the target compound is a dinitrobiphenyl derivative, where one nitro group needs to be selectively reduced to an amine. The Zinin reduction, which uses reagents like aqueous or alcoholic ammonium sulfide, is a classic method for the selective reduction of one nitro group in polynitro aromatic compounds. echemi.comstackexchange.com The regioselectivity of this reduction is often influenced by steric hindrance and the electronic effects of other substituents on the aromatic rings. stackexchange.com Generally, the least sterically hindered nitro group is preferentially reduced. stackexchange.com

Modern approaches offer a wider range of reagents for achieving high chemo- and regioselectivity. For example, catalytic transfer hydrogenation (CTH) using heterogeneous catalysts provides a safer and more selective alternative to methods requiring high-pressure molecular hydrogen. researchgate.net Nickel-incorporated hexagonal mesoporous aluminophosphate (NiHMA) molecular sieves have been shown to be effective heterogeneous catalysts for the chemo- and regioselective reduction of nitroarenes. researchgate.net Another approach involves the use of sodium borohydride (B1222165) (NaBH4) in the presence of transition metal complexes, such as Ni(PPh3)4, which enhances the reducing power of NaBH4 and allows for the selective reduction of nitro groups. jsynthchem.comjsynthchem.com Metal-free reduction methods have also been developed, utilizing reagents like tetrahydroxydiboron (B82485) in water, which offers good functional group tolerance. organic-chemistry.org

The choice of reducing agent and reaction conditions is crucial for selectively reducing one nitro group while leaving the other intact, a key transformation in the potential synthesis of this compound from a dinitrobiphenyl precursor.

N-Alkylation Strategies for Secondary Amine Formation: Focus on Ethylation

The introduction of an ethyl group onto a primary aromatic amine to form a secondary amine is a key step in the synthesis of this compound. Several strategies can be employed for this transformation.

Direct N-alkylation of a primary aromatic amine with an ethylating agent, such as ethyl halide, is a straightforward approach. wikipedia.orglibretexts.org However, this method is often complicated by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. wikipedia.org The reactivity of the product secondary amine is often comparable to or even greater than the starting primary amine, making it difficult to stop the reaction selectively at the mono-alkylation stage. wikipedia.org The choice of solvent, temperature, and the nature of the leaving group on the ethylating agent can influence the selectivity of the reaction. google.comgoogle.com

To circumvent the issue of over-alkylation, alternative methods are often preferred for the synthesis of secondary amines.

Reductive amination is a highly effective and widely used method for the synthesis of secondary amines. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of an N-ethyl amine, acetaldehyde (B116499) would be the carbonyl compound of choice.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com The reaction conditions are generally mild and the method avoids the problem of over-alkylation that plagues direct alkylation. wikipedia.org For electron-deficient anilines, which can be less reactive, stronger reducing systems or the use of activating agents like trifluoroacetic acid (TFA) may be necessary to achieve good conversion. thieme-connect.comacs.orgacs.org

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding over-alkylation by using a phthalimide (B116566) anion as an ammonia (B1221849) surrogate. numberanalytics.comwikipedia.orgmasterorganicchemistry.com The traditional Gabriel synthesis involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. wikipedia.org

While the Gabriel synthesis is primarily designed for the synthesis of primary amines, modifications and alternative reagents have been developed that extend its utility. numberanalytics.comwikipedia.org Some "Gabriel reagents" have been adapted to allow for the synthesis of secondary amines, although this is less common. wikipedia.org More relevant to the synthesis of this compound, the Gabriel synthesis could be used to prepare a primary amine precursor, which would then be subjected to a separate N-ethylation step, such as reductive amination.

Convergent and Divergent Synthetic Routes to this compound

The construction of the biphenyl core of this compound can be approached through either convergent or divergent synthetic strategies.

A convergent synthesis involves the independent synthesis of two key fragments, which are then coupled together in a later step. researchgate.net For this compound, this could involve a Suzuki-Miyaura cross-coupling reaction. nih.govacs.orgyoutube.comorganic-chemistry.orgyoutube.com In this approach, an appropriately substituted arylboronic acid or ester would be coupled with an aryl halide in the presence of a palladium catalyst. youtube.com For example, the coupling of a boronic acid derivative of one ring with a halide derivative of the other would efficiently form the biphenyl linkage. The Suzuki-Miyaura reaction is known for its high functional group tolerance, making it a powerful tool for the synthesis of complex biaryl systems. organic-chemistry.org Another convergent approach is the Ullmann condensation, a copper-catalyzed reaction that can be used to form C-N or C-O bonds, and in its classic form, C-C bonds to create biaryls, although it often requires harsh reaction conditions. wikipedia.orgorganic-chemistry.orgnih.govmdpi.comrsc.org

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated in different ways to produce a variety of related compounds. wikipedia.org In the context of this compound, a divergent approach might start with a pre-formed biphenyl core, which is then functionalized in subsequent steps. For example, a biphenyl molecule could be nitrated, and the resulting dinitro compound could then be selectively reduced and alkylated to yield the final product. This strategy allows for the synthesis of a library of related compounds from a single precursor.

Stereochemical Control and Diastereoselectivity in Multi-step Nitrobiphenylamine Synthesis

The this compound molecule possesses a biphenyl core, which can exhibit a form of stereoisomerism known as atropisomerism. unacademy.compharmaguideline.comslideshare.netyoutube.com Atropisomers are stereoisomers that arise from restricted rotation around a single bond, in this case, the bond connecting the two phenyl rings. unacademy.com This restricted rotation is typically caused by the presence of bulky substituents in the ortho positions of the biphenyl system, which create a significant energy barrier to rotation. unacademy.compharmaguideline.com

For this compound, the substituents are a nitro group and an N-ethylamino group. The steric bulk of these groups, particularly their interaction with any substituents on the other ring, would determine if stable atropisomers can be isolated at room temperature. The energy barrier to rotation is a key factor; if it is high enough, the individual atropisomers can be separated. pharmaguideline.com The synthesis of a single atropisomer would require a stereoselective synthetic route, which could involve the use of chiral catalysts or auxiliaries to control the diastereoselectivity of the bond-forming reaction that creates the biphenyl core, or a resolution of the racemic mixture of atropisomers.

Advanced Spectroscopic and Structural Elucidation of N Ethyl 3 Nitrobiphenyl 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei. This data allows for the determination of the structure of a molecule.

Comprehensive ¹H NMR Spectral Assignment of Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of N-ethyl-3-nitrobiphenyl-4-amine, typically recorded in a solvent like deuterochloroform (CDCl₃), would exhibit distinct signals corresponding to the aromatic and aliphatic protons. The ethyl group protons would appear in the upfield region. The methylene (B1212753) (-CH₂) protons are expected to resonate as a quartet due to coupling with the adjacent methyl (-CH₃) protons. The methyl protons, in turn, would appear as a triplet.

The aromatic region of the spectrum is more complex due to the presence of two phenyl rings with different substitution patterns. The protons on the nitrophenyl ring and the ethylamine-substituted ring will have characteristic chemical shifts and coupling patterns (ortho, meta, and para couplings). The specific positions of these protons are influenced by the electron-withdrawing nitro group and the electron-donating ethylamino group. A detailed analysis, often aided by two-dimensional NMR techniques, is required for a complete and accurate assignment of each aromatic proton.

¹H NMR Data Table for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons 7.0 - 8.5 Multiplet -
-CH₂- (Ethyl) ~3.4 Quartet ~7.2
-CH₃ (Ethyl) ~1.3 Triplet ~7.2

Note: The chemical shifts for the aromatic protons are presented as a range due to the complexity of the overlapping signals. Precise assignments require further 2D NMR analysis.

¹³C NMR Chemical Shift Analysis and Correlation with Electronic Environments

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.

The carbons of the ethyl group will appear in the aliphatic region (typically 10-50 ppm). The aromatic carbons will resonate in the downfield region (typically 110-160 ppm). The carbon atoms directly attached to the nitro group and the amino group will experience significant shifts due to the strong electron-withdrawing and electron-donating nature of these substituents, respectively. The quaternary carbons, those without any attached protons, will generally show weaker signals compared to the protonated carbons.

¹³C NMR Data Table for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic C-NO₂ ~147
Aromatic C-NH ~145
Aromatic CH 115 - 135
Aromatic C (quaternary) 130 - 150
-CH₂- (Ethyl) ~45
-CH₃ (Ethyl) ~15

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would confirm the coupling between the methylene and methyl protons of the ethyl group and would help to trace the connectivity of the protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). HMBC is crucial for establishing the connectivity between different fragments of the molecule, for instance, linking the ethyl group to the correct aromatic ring and confirming the relative positions of the substituents on the biphenyl (B1667301) system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the through-space relationships between protons on the two different phenyl rings, which helps to determine the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass.

Precise Mass Measurement and Isotopic Pattern Analysis

HRMS would be used to determine the exact mass of the molecular ion of this compound. The measured mass can then be compared to the calculated mass for the chemical formula C₁₄H₁₄N₂O₂. The high accuracy of HRMS (typically to within a few parts per million) allows for the confident confirmation of the elemental composition, distinguishing it from other molecules with the same nominal mass. Furthermore, the observed isotopic pattern of the molecular ion peak, resulting from the natural abundance of isotopes like ¹³C and ¹⁵N, must match the theoretical pattern for the proposed formula.

Fragmentation Pathway Elucidation and Structural Deductions

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. For this compound, characteristic fragmentation patterns would be expected. These may include the loss of the ethyl group, the nitro group, or cleavage of the bond between the two phenyl rings. The observed fragmentation pattern serves as a fingerprint for the molecule and provides further corroboration of the structure deduced from NMR spectroscopy.

Hyphenated Techniques: LC-HRMS for Purity Assessment and Co-elution Analysis

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful hyphenated technique essential for the purity assessment of synthesized compounds like this compound. In this method, the sample is first introduced into a liquid chromatograph, which separates the components of the mixture based on their affinity for the stationary and mobile phases. The separated components then enter a high-resolution mass spectrometer, which measures the mass-to-charge ratio (m/z) of ions with high accuracy.

For this compound, this technique is crucial for confirming its successful synthesis and purity. By determining the precise molecular weight, analysts can verify the elemental composition. Any impurities, such as starting materials, by-products, or degradation products, would be separated by the LC and detected by the HRMS, appearing as distinct peaks in the chromatogram with their own specific mass-to-charge ratios.

Furthermore, LC-HRMS is instrumental in co-elution analysis. Co-elution occurs when two or more compounds are not fully separated by the liquid chromatography column and elute at the same time. High-resolution mass spectrometry can deconvolve these overlapping peaks by distinguishing the compounds based on their different accurate masses, a task that would be impossible with a lower-resolution detector. This ensures that the purity assessment is accurate and that the characterized compound is indeed a single entity.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies, causing its bonds to vibrate. These absorption frequencies are characteristic of the types of bonds and functional groups within the molecule.

Characteristic Absorption Bands for Nitro and Amine Functionalities

The FTIR spectrum of this compound would exhibit distinct absorption bands corresponding to its key functional groups: the secondary aromatic amine and the nitro group.

The nitro group (NO₂) vibrations are among the most characteristic in an IR spectrum. They produce two strong stretching bands:

Asymmetric stretching: Typically appears in the region of 1550-1475 cm⁻¹. For aromatic nitro compounds, this band is strong and readily identifiable. orgchemboulder.com

Symmetric stretching: Found in the 1360-1290 cm⁻¹ range. orgchemboulder.com

The secondary amine (N-H) and carbon-nitrogen (C-N) functionalities also have characteristic absorptions:

N-H stretch: For secondary amines, a single, moderate to weak band is expected in the 3500-3300 cm⁻¹ region. orgchemboulder.com

C-N stretch: Aromatic amines show a strong C-N stretching band between 1335-1250 cm⁻¹. orgchemboulder.comlibretexts.org

N-H bend: A bending vibration for secondary amines may be visible in the 1650-1550 cm⁻¹ range, though it can sometimes be obscured by other peaks. orgchemboulder.com

The following table summarizes the expected characteristic absorption bands for the functional groups in this compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aromatic NitroAsymmetric Stretch1550-1475Strong
Aromatic NitroSymmetric Stretch1360-1290Strong
Secondary Aromatic AmineN-H Stretch3500-3300Moderate to Weak
Secondary Aromatic AmineC-N Stretch1335-1250Strong

Analysis of Aromatic Ring Vibrations

The biphenyl core of this compound gives rise to several characteristic vibrations in the FTIR spectrum. These bands can confirm the presence of the aromatic rings and provide clues about their substitution pattern.

Aromatic C-H stretch: A weak to moderate band typically appears just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). orgchemboulder.comlibretexts.org

Aromatic C=C in-ring stretch: Aromatic rings show characteristic absorptions from carbon-carbon stretching vibrations within the ring. spectroscopyonline.com These usually appear as a series of bands in the 1620-1400 cm⁻¹ region. spectroscopyonline.com Two of the most prominent are often found near 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.orgpressbooks.pub

C-H out-of-plane bending: Strong bands in the 900-675 cm⁻¹ region result from the C-H bonds bending out of the plane of the aromatic ring. The exact position of these bands is highly indicative of the substitution pattern on the rings. orgchemboulder.com

This table outlines the principal vibrations associated with the aromatic structure.

Vibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Weak to Moderate
Aromatic C=C In-Ring Stretch1620-1400Moderate to Strong
C-H Out-of-Plane Bend900-675Strong

X-ray Crystallography for Definitive Solid-State Structural Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the solid-state molecular structure. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.

Crystal System, Space Group, and Unit Cell Parameter Determination

Should single crystals of this compound be obtained, X-ray diffraction analysis would reveal its fundamental crystallographic parameters. This includes:

Crystal System: The classification of the crystal based on its rotational symmetry (e.g., monoclinic, triclinic, orthorhombic).

Space Group: A more detailed description of the symmetry elements within the crystal, which includes translational symmetry in addition to point group symmetry.

Unit Cell Parameters: The dimensions of the unit cell, which is the smallest repeating unit of the crystal lattice. These parameters consist of the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

For illustrative purposes, the crystallographic data for a related nitroaromatic amine, Ethyl 3-nitro-4-(propylamino)benzoate, is presented below. researchgate.net

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.4914 (4)
b (Å)12.0828 (9)
c (Å)12.8763 (9)
α (°)62.494 (4)
β (°)81.055 (4)
γ (°)83.494 (4)
Volume (ų)611.57 (8)

Molecular Conformation in the Crystal Lattice: Biphenyl Dihedral Angles and Substituent Orientations

A key piece of information derived from X-ray crystallography is the molecule's conformation in the solid state. For this compound, this would include:

Biphenyl Dihedral Angle: This is the torsional angle between the two phenyl rings. Due to steric hindrance between the ortho hydrogens on adjacent rings, biphenyl and its derivatives are typically non-planar. The degree of twist is a critical structural feature.

Substituent Orientations: The analysis would precisely define the orientation of the ethylamino and nitro groups relative to the phenyl ring to which they are attached. For instance, it would be possible to determine if the nitro group is coplanar with the benzene (B151609) ring. In a related structure, Ethyl 3-nitro-4-(propylamino)benzoate, the nitro group is nearly coplanar with the benzene ring, with a torsion angle of -6.4 (5)°. researchgate.net The conformation of the ethyl group, including the C-C-N-C torsion angle, would also be determined. These conformational details are crucial for understanding intermolecular interactions and packing in the crystal lattice.

Application of Advanced Crystallographic Techniques (e.g., Serial Crystallography) for Challenging Systems

For chemical systems that are difficult to crystallize into large, single crystals suitable for conventional X-ray diffraction, advanced techniques like serial crystallography can be employed. Serial crystallography utilizes a stream of microcrystals, often at room temperature, which are exposed to an X-ray beam, and the diffraction data from thousands of individual crystals are merged to determine the structure.

This technique would be particularly advantageous for this compound if it proves challenging to grow sufficiently large single crystals. The ability to collect data at room temperature can also provide a more physiologically relevant structure, as it avoids potential conformational changes that can occur at cryogenic temperatures used in conventional crystallography. The application of serial crystallography would first involve the development of a protocol to generate a large number of uniformly sized microcrystals of the compound.

However, without any reported difficulties in the crystallization of this compound or the existence of its crystal structure, the discussion on the application of serial crystallography remains hypothetical. The decision to use such advanced techniques is driven by the specific challenges encountered during the experimental process of structure determination.

Theoretical and Computational Investigations of N Ethyl 3 Nitrobiphenyl 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of N-ethyl-3-nitrobiphenyl-4-amine. These computational methods provide a molecular-level understanding of its behavior.

Density Functional Theory (DFT) Studies on Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and its ability to engage in chemical reactions. A smaller gap generally implies higher reactivity.

The electrostatic potential surface maps the charge distribution and is invaluable for predicting how the molecule will interact with other species. Regions of negative potential indicate areas prone to electrophilic attack, while positive potential regions are susceptible to nucleophilic attack. For this compound, the nitro group is expected to be a region of high negative electrostatic potential, while the amine group would exhibit a more positive potential.

Charge Distribution Analysis (e.g., Natural Population Analysis, Mulliken Charges)

Charge distribution analysis provides a quantitative measure of the partial atomic charges within a molecule, offering insights into its polarity and bonding characteristics. Methods such as Natural Population Analysis (NPA) and Mulliken charge analysis are commonly employed. These analyses for this compound would likely show significant negative charges on the oxygen atoms of the nitro group and the nitrogen of the amine group, with the adjacent carbon and hydrogen atoms carrying partial positive charges. This distribution is key to understanding the molecule's dipole moment and its interaction with polar solvents and other molecules.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited states of molecules and predicting their UV-Vis absorption spectra. This analysis can determine the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks in the experimental spectrum. For this compound, TD-DFT calculations would help in understanding its photophysical properties, such as its color and its behavior upon exposure to light.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not static. Rotations around single bonds lead to different conformations, each with a specific energy. Conformational analysis helps to identify the most stable conformations and the energy barriers between them.

Solvent Effects on Molecular Conformation and Electronic Structure via Continuum and Explicit Solvation Models

Although no specific studies on this compound are available, the scientific community often employs both continuum and explicit solvation models to understand how solvents influence molecular properties. Continuum models, such as the Polarizable Continuum Model (PCM), would approximate the solvent as a continuous dielectric medium. This approach is computationally efficient for predicting bulk solvent effects on the conformational equilibrium and electronic structure, such as changes in the dihedral angle between the phenyl rings and the planarity of the amine group.

Explicit solvation models, where individual solvent molecules are included in the calculation, would offer a more detailed picture. For a molecule like this compound, this method could reveal specific hydrogen bonding interactions between the nitro or amine groups and protic solvents, or dipole-dipole interactions with aprotic solvents. These interactions can significantly impact the molecule's geometry and electronic properties.

Molecular Dynamics and Monte Carlo Simulations

To date, no molecular dynamics (MD) or Monte Carlo (MC) simulations have been published for this compound. Such studies would provide invaluable insight into the dynamic behavior and condensed-phase properties of the compound.

Prediction of Molecular Ordering and Packing in Condensed Phases

Were such simulations to be conducted, they would likely involve the development of a specific force field for this compound. MD simulations could then predict how molecules of this compound arrange themselves in a crystalline solid or in an amorphous state. This would involve analyzing radial distribution functions and order parameters to characterize the short- and long-range ordering. Monte Carlo simulations could also be employed to explore possible crystal packing arrangements and predict the most stable polymorphs.

Quantitative Assessment of Intermolecular Interaction Energies (e.g., Dispersion, Electrostatic)

A quantitative breakdown of the intermolecular forces governing the condensed phases of this compound would be a key outcome of such simulations. By analyzing the simulation trajectories, it would be possible to calculate the contributions of electrostatic interactions (arising from the polar nitro and amine groups), dispersion forces (van der Waals interactions), and any potential hydrogen bonding. This information is crucial for understanding the material's physical properties, such as its melting point and solubility.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict spectroscopic parameters. For this compound, DFT calculations could provide theoretical ¹H and ¹³C NMR chemical shifts. These predictions, when compared to experimental data, can aid in the structural confirmation of the molecule. The calculations would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra could be calculated. This would allow for the assignment of specific vibrational modes, such as the characteristic stretching frequencies of the N-H bond, the C-N bond, the nitro group (NO₂) symmetric and asymmetric stretches, and the various vibrations of the biphenyl (B1667301) backbone.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

The reactivity of this compound could be explored through computational modeling of its potential chemical transformations. For example, the reduction of the nitro group to an amine is a common reaction for such compounds. Quantum chemical calculations could be used to map the potential energy surface of this reaction, identifying the transition state structures and calculating the activation energies. This would provide a deeper understanding of the reaction mechanism and the factors that influence its rate. Other potential reactions, such as electrophilic aromatic substitution, could also be modeled to predict the most likely sites of reaction on the biphenyl system.

Reaction Mechanisms and Intrinsic Reactivity of N Ethyl 3 Nitrobiphenyl 4 Amine Scaffolds

Mechanistic Studies of Nitro Group Transformations

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. This conversion is a cornerstone of synthetic chemistry, providing a route to aromatic amines from readily available nitroaromatics.

Detailed Mechanisms of Catalytic and Chemical Reduction to Amine

The reduction of aromatic nitro compounds to their corresponding anilines is a well-established industrial and laboratory process. wikipedia.org The mechanism of this transformation can proceed through different pathways depending on the reagents and conditions employed.

Catalytic Hydrogenation: This is one of the most common methods, typically utilizing metal catalysts like Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgjove.com The generally accepted mechanism, first proposed by Haber, involves two main routes: a direct pathway and an indirect (or condensation) pathway. rsc.org

Direct Hydrogenation Pathway: The nitro group is sequentially reduced. The process begins with the reduction of the nitro compound (Ar-NO₂) to a nitroso intermediate (Ar-NO). This is followed by further reduction to a hydroxylamine (B1172632) (Ar-NHOH), which is then finally reduced to the amine (Ar-NH₂). rsc.orgmdpi.com The conversion of nitrobenzene (B124822) to aniline, for instance, proceeds through the formation of nitrosobenzene and phenylhydroxylamine as intermediates. orientjchem.org

Condensation Pathway: This indirect route involves bimolecular reactions between the intermediates. For example, the nitroso intermediate can react with the hydroxylamine intermediate to form an azoxy compound (Ar-N(O)=N-Ar). This can then be sequentially reduced to an azo compound (Ar-N=N-Ar), a hydrazo compound (Ar-NH-NH-Ar), and finally cleaved to yield two molecules of the amine. rsc.orgorientjchem.org

The specific pathway followed can be influenced by factors such as the catalyst, solvent, temperature, and pH. orientjchem.orgresearchgate.net

Chemical Reduction: A variety of chemical reducing agents can also effect the transformation of a nitro group to an amine. These methods are often preferred when other functional groups sensitive to catalytic hydrogenation are present in the molecule. jove.com Common reagents include:

Metals in Acidic Media: Active metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are widely used. wikipedia.orgjove.com For instance, SnCl₂ in acidic medium is a classic method for this conversion. jove.com

Sulfides: Reagents like sodium sulfide (Na₂S), sodium hydrosulfite (Na₂S₂O₄), or ammonium (B1175870) hydrosulfide ((NH₄)HS) can also be employed, sometimes offering selectivity in the reduction of dinitro compounds. wikipedia.org

Metal hydrides, such as lithium aluminum hydride (LiAlH₄), are generally not effective for reducing aromatic nitro compounds to amines, as they tend to produce azo compounds instead. wikipedia.orgjove.com

Influence of Substituents on Reduction Rates and Selectivity (e.g., Competing Functional Groups)

The rate and selectivity of nitro group reduction are significantly influenced by the nature and position of other substituents on the aromatic ring. orientjchem.orgresearchgate.net These effects are primarily electronic, though steric factors can also play a role.

Electronic Effects: The reduction of the nitro group is an electron-accepting process. Therefore, electron-withdrawing groups (EWGs) on the aromatic ring generally increase the rate of reduction by stabilizing the electron-rich intermediates. orientjchem.orgresearchgate.net Conversely, electron-donating groups (EDGs) decrease the reaction rate. orientjchem.orgresearchgate.net For example, the hydrogenation rate of various aromatic nitro compounds was found to decrease in the order: p-nitrobenzonitrile > p-nitrobenzoic acid > p-nitrophenol > nitrobenzene. orientjchem.org

Steric Effects: Bulky substituents, particularly in the ortho position to the nitro group, can hinder the approach of the reagent or the adsorption of the molecule onto the catalyst surface, thereby slowing down the reaction rate. researchgate.net

In the specific case of N-ethyl-3-nitrobiphenyl-4-amine , the molecule contains both an electron-donating group (the N-ethylamino group) and an electron-withdrawing group (the nitro group) on the same phenyl ring. The N-ethylamino group, being a strong activating group, would be expected to decrease the rate of reduction of the vicinal nitro group compared to nitrobenzene. minia.edu.eg The second phenyl ring in the biphenyl (B1667301) system can also exert an electronic influence, though its effect is generally weaker than substituents directly attached to the ring containing the nitro group. nih.gov

When competing functional groups are present, achieving selective reduction of the nitro group can be a challenge. For instance, catalytic hydrogenation can also reduce other groups like aldehydes, ketones, or nitriles. jove.com In such cases, chemoselective chemical reduction methods, such as using SnCl₂ in acid, are often employed to preserve the other functional groups. jove.com

Table 1: Effect of Substituents on the Rate of Aromatic Nitro Group Reduction
Substituent TypeElectronic EffectEffect on Reduction RateExample Groups
Electron-Donating (Activating)Increases electron density on the ringDecreases-NH₂, -NHR, -OH, -OR, -CH₃
Electron-Withdrawing (Deactivating)Decreases electron density on the ringIncreases-NO₂, -CN, -CO₂H, -Cl

Electrochemical Reduction Mechanisms of Aromatic Nitro Compounds

The electrochemical reduction of aromatic nitro compounds is a complex process that is highly dependent on the pH of the medium. acs.orgresearchgate.net The reaction proceeds through a series of electron and proton transfer steps.

The initial step is a one-electron reduction to form a nitro anion radical. researchgate.net What happens next is largely dictated by the availability of protons (i.e., the pH).

In acidic or neutral media: The reduction typically involves a total of four electrons and four protons to produce the corresponding phenylhydroxylamine. acs.org This hydroxylamine can be further reduced at more negative potentials, in a two-electron, two-proton step, to form the aniline. orientjchem.org

In alkaline media: The mechanism can change. It has been observed that nitrobenzene can be reduced directly to aniline in a single six-electron process without leaving the cathode. orientjchem.orgresearchgate.net Bimolecular condensation products, such as azoxybenzene, can also be formed under certain conditions. orientjchem.org

The reduction potential of the nitro group is also pH-dependent; the potential becomes less negative as the pH decreases (becomes more acidic), indicating that the reduction is facilitated by the presence of protons. acs.org

Reactivity of the Secondary Aromatic Amine Moiety

The secondary aromatic amine in this compound is a key center of reactivity. Its chemical properties are defined by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic character. libretexts.org

Nucleophilic Reactivity of the Amine Nitrogen

The lone pair of electrons on the nitrogen atom makes the amine group a nucleophile, capable of attacking electron-deficient centers. libretexts.orgmsu.edu Amines readily react with a variety of electrophiles, including alkyl halides, acid chlorides, and carbonyl compounds. libretexts.org

The nucleophilicity of an amine is influenced by several factors:

Alkyl Substitution: Generally, nucleophilicity increases with alkyl substitution, following the trend: primary amine < secondary amine. masterorganicchemistry.com This is due to the electron-donating inductive effect of alkyl groups, which increases the electron density on the nitrogen. Tertiary amines can sometimes be less nucleophilic than secondary amines due to steric hindrance. masterorganicchemistry.com

Aromaticity: Aromatic amines are significantly less nucleophilic than aliphatic amines. researchgate.net This is because the nitrogen lone pair is delocalized into the aromatic π-system, making it less available to attack an electrophile. msu.edulibretexts.org

Solvent: The solvent can play a significant role. In polar aprotic solvents like acetonitrile, amines are generally more nucleophilic than in protic solvents like water. masterorganicchemistry.comresearchgate.net

For This compound , the secondary amine's nucleophilicity is reduced due to the delocalization of the nitrogen lone pair into the biphenyl ring system. msu.edu Furthermore, the presence of the strong electron-withdrawing nitro group on the same ring further decreases the electron density on the nitrogen, diminishing its nucleophilic character compared to aniline or N-ethylaniline. libretexts.org

Protonation Equilibria and Basicity of the Amine Group

The lone pair of electrons on the nitrogen also allows amines to act as Brønsted-Lowry bases by accepting a proton from an acid. chemistrysteps.compressbooks.pub The strength of an amine as a base is typically discussed in terms of the pKa of its conjugate acid, the ammonium ion (R₂NH₂⁺). A higher pKa value for the conjugate acid corresponds to a stronger base. unizin.orglibretexts.org

Key factors affecting amine basicity include:

Alkyl Groups: Electron-donating alkyl groups increase the electron density on the nitrogen, stabilizing the positive charge in the conjugate acid and thus increasing basicity. Simple alkylamines are more basic than ammonia (B1221849). libretexts.org

Aromatic Rings: Arylamines are much weaker bases than alkylamines. unizin.org The delocalization of the nitrogen lone pair into the aromatic ring reduces its availability for protonation. libretexts.orgunizin.org Aniline (pKa of conjugate acid ≈ 4.6) is about a million times less basic than cyclohexylamine (pKa ≈ 10.6).

Substituents on the Aromatic Ring: Electron-donating groups on the ring increase the basicity of arylamines, while electron-withdrawing groups decrease it. libretexts.orgunizin.org For example, p-nitroaniline is a significantly weaker base than aniline. unizin.org

Hybridization: The hybridization of the nitrogen atom affects basicity. The lone pair in an sp²-hybridized nitrogen (like in pyridine) is held more tightly to the nucleus than in an sp³-hybridized nitrogen (like in alkylamines), making the sp²-hybridized amine less basic. chemistrysteps.comlibretexts.org

In This compound , the amine is expected to be a very weak base. Its basicity is reduced by the delocalization of the lone pair into the biphenyl system and significantly decreased by the strong electron-withdrawing inductive and resonance effects of the nitro group in the meta position relative to the amine. unizin.org

Table 2: Approximate pKa Values of the Conjugate Acids of Various Amines
AmineStructure of Conjugate AcidApproximate pKa
Diethylamine(CH₃CH₂)₂NH₂⁺11.0
Ethylamine (B1201723)CH₃CH₂NH₃⁺10.8
AmmoniaNH₄⁺9.2
AnilineC₆H₅NH₃⁺4.6
p-Nitroanilinep-NO₂-C₆H₄NH₃⁺1.0

Transformations Involving the Amine (e.g., Acylation, Arylation, Oxidation)

The secondary amine functionality in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Common reactions include acylation, arylation, and oxidation.

Acylation: The nitrogen atom of the N-ethylamino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reaction with acylating agents. Acyl halides, such as acetyl chloride, are highly reactive electrophiles that can be used to acylate even less reactive amines. youtube.com This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl group of the acyl halide, followed by elimination of a halide ion. youtube.com Another common method for N-acetylation utilizes acetonitrile as both the solvent and the acetyl source, often catalyzed by alumina in continuous-flow systems. nih.gov

Arylation: The introduction of an additional aryl group to the amine nitrogen can be achieved through several methods, including palladium-catalyzed cross-coupling reactions. cmu.edu These methods often involve the reaction of the N-alkylaniline with an aryl halide in the presence of a palladium catalyst and a suitable ligand. cmu.eduresearchgate.net Ullmann-type C-N bond-forming reactions, which use copper-based catalytic systems, are also employed for the N-arylation of anilines.

Oxidation: The oxidation of N-alkylanilines can lead to a variety of products depending on the reaction conditions and the oxidizing agent used. Anodic oxidation, for instance, can produce substituted benzidines and diphenylamines through tail-to-tail and head-to-tail coupling, respectively. acs.orgacs.org The formation of N-oxide degradants is a significant consideration in the development of pharmaceuticals containing amine functionalities. researchgate.net Additionally, the oxidation of the N-methyl group in N,N-dimethylaniline to an N-arylformamide has been demonstrated using a copper and TEMPO catalytic system. researchgate.net

Interactive Data Table: Summary of Amine Transformations

Reaction TypeReagents/CatalystsProduct Type
AcylationAcyl Halides, Acetonitrile/AluminaAmides
ArylationPd Catalysts, Cu Catalysts, Aryl HalidesTriarylamines
OxidationAnodic Oxidation, Cu/TEMPOBenzidines, Diphenylamines, N-oxides

Aromatic Substitution on the Biphenyl System

Directing Effects of Nitro and N-ethylamino Groups in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the aromatic rings of this compound dictate the position of incoming electrophiles. The N-ethylamino and nitro groups exhibit opposing electronic effects, influencing the reactivity and regioselectivity of the substitution.

The N-ethylamino group is an activating group and an ortho, para-director. rsc.orgwikipedia.orgorganicchemistrytutor.com The nitrogen atom can donate its lone pair of electrons into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. rsc.orgorganicchemistrytutor.com This makes these positions more nucleophilic and thus more susceptible to attack by electrophiles. While the N-ethylamino group also exerts an electron-withdrawing inductive effect due to the electronegativity of nitrogen, the resonance effect is dominant in directing the substitution.

The nitro group , conversely, is a deactivating group and a meta-director. rsc.orgwikipedia.orgyoutube.comvedantu.com It is strongly electron-withdrawing due to both resonance and inductive effects. rsc.orgyoutube.comvedantu.com This withdrawal of electron density deactivates the aromatic ring towards electrophilic attack by making it less nucleophilic. wikipedia.orgvedantu.comminia.edu.eg The resonance structures of nitrobenzene show a buildup of partial positive charge at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack. youtube.comvedantu.com

In the context of this compound, the directing effects of these two groups will influence substitution on their respective rings. On the ring bearing the N-ethylamino group, electrophilic substitution will be directed to the positions ortho and para to the amine. On the ring with the nitro group, substitution will be directed to the positions meta to the nitro substituent.

Interactive Data Table: Directing Effects in Electrophilic Aromatic Substitution

SubstituentElectronic EffectReactivity EffectDirecting Effect
-NHCH₂CH₃ (N-ethylamino)Electron-donating (Resonance)Activatingortho, para
-NO₂ (Nitro)Electron-withdrawing (Resonance & Inductive)Deactivatingmeta

Facilitation of Nucleophilic Aromatic Substitution by the Nitro Group

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) under certain conditions. The presence of a strong electron-withdrawing group, such as a nitro group, is crucial for this type of reaction. wikipedia.orglibretexts.orgchemistrysteps.comlibretexts.org

The nitro group facilitates SNAr by making the aromatic ring electron-deficient and thus susceptible to attack by a nucleophile. wikipedia.orgchemistrysteps.com It activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. libretexts.org

The mechanism of SNAr typically proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing a suitable leaving group (like a halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The nitro group is essential for stabilizing the negative charge of this intermediate through resonance. libretexts.orgchemistrysteps.com

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. nih.gov

For a nucleophilic aromatic substitution to occur on the biphenyl system of this compound, a good leaving group would need to be present on one of the aromatic rings, and the reaction would be significantly favored if this leaving group is positioned ortho or para to the nitro group.

Photochemical Reactivity of Nitrobiphenylamine Derivatives

Photo-induced Transformations and Rearrangements

Nitroaromatic compounds are known to exhibit a range of photochemical reactions upon absorption of light. dtic.milresearchgate.net These transformations can include substitutions, isomerizations, and rearrangements. researchgate.net The photochemistry of these compounds is often initiated by the excitation of the nitro group.

Several studies have indicated that p-nitrobiphenyl derivatives can show enhanced photoreactivity compared to their p-nitrophenyl counterparts. nih.gov The specific photochemical pathways can be influenced by the presence of other substituents and the reaction conditions. For example, the photolysis of some nitroaromatic compounds can lead to the formation of nitrous acid (HONO). acs.org

Photo-induced rearrangements are also a feature of nitroaromatic chemistry. For instance, the photoirradiation of α-(2-nitrophenyl)ketones results in the formation of cyclic hydroxamates through a series of steps involving oxygen transfer from the nitro group. rsc.org While the specific photo-induced transformations of this compound are not extensively detailed, the general principles of nitroaromatic photochemistry suggest that it would be susceptible to various light-induced reactions.

Elucidation of Photo-deprotection Mechanisms in Ortho-Nitrobenzyl and Related Systems

The ortho-nitrobenzyl group is a well-known photoremovable protecting group, and its mechanism of photo-deprotection provides a relevant model for understanding the potential photochemical behavior of compounds like this compound, which contains an ortho-nitroaniline-like substructure. nih.govacs.org Light is an advantageous tool for deprotection as it allows for high spatiotemporal control. nih.govacs.org

The generally accepted mechanism for the photodeprotection of ortho-nitrobenzyl compounds involves the following key steps:

Photoexcitation: Upon absorption of UV light, the ortho-nitrobenzyl group is excited to a higher energy state.

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. nih.govacs.org

Rearrangement and Release: This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the bond to the protected group and its release. nih.govacs.org

The efficiency of this photorelease, measured by the quantum yield, can be significantly influenced by the nature of the leaving group. rsc.orgresearchgate.net This is because the stability of the radical formed during the hydrogen abstraction step can affect the rate of the reaction. rsc.orgresearchgate.net This mechanistic understanding is crucial for the design and application of photocleavable systems in various fields, including chemistry and biology. nih.gov

Factors Modulating Uncaging Quantum Yields (Φu) and Photophysical Pathways

The uncaging quantum yield (Φu) is a measure of the efficiency of a photochemical reaction, defined as the proportion of molecules that undergo photolysis to release a "caged" species after absorbing a photon. wiley-vch.de For a molecule like this compound, "uncaging" would typically refer to the cleavage of a bond, potentially leading to the release of the ethylamine group or another linked molecule. The efficiency of this process is governed by the competition between the desired photochemical reaction pathway and other non-productive relaxation pathways. researchgate.net

Several key factors modulate the uncaging quantum yield and the dominant photophysical pathways:

Molecular Structure and Substituent Effects: The electronic nature of substituents on the aromatic ring significantly impacts Φu. Electron-donating groups, such as the ethylamine in the target molecule, can enhance the intramolecular charge transfer character of the excited state. minia.edu.eg This can alter the energy levels of the singlet and triplet states, influencing the rate of intersystem crossing and the reactivity of the excited state. acs.org Conversely, the placement and nature of electron-withdrawing groups also play a crucial role. libretexts.orgacs.org Halogen substituents, for instance, are known to increase the rate of intersystem crossing, which can have a negative influence on uncaging quantum yields if the reaction proceeds from the singlet state. nih.gov

Solvent Polarity: The solvent environment can dramatically affect photophysical pathways. researchgate.netrsc.org Polar solvents can stabilize charge-transfer excited states, leading to shifts in absorption and emission spectra and altering the relative energies of the singlet and triplet states. acs.orgacs.org This stabilization can change S1 lifetimes and influence the competition between fluorescence, intersystem crossing, and the photochemical reaction, thereby modulating the quantum yield. acs.orgrsc.org For some nitroaromatic compounds, a change from an aqueous to an organic solvent can increase the photochemical quantum yield by a factor of 100 to 1000. rsc.org

Conformational Freedom: Additional conformational freedom in a molecule can enable non-radiative relaxation pathways (internal conversion), where the excitation energy is dissipated as heat rather than leading to a chemical reaction. nih.gov This provides a competitive pathway that can reduce the uncaging quantum yield.

Table 1: Comparative Uncaging Quantum Yields (Φu) of Various Photolabile "Caged" Compounds This table provides context for typical quantum yields, as specific data for this compound is not available.

Caged Compound Class Example Compound Quantum Yield (Φu) Wavelength (nm) Reference
Nitrobenzyl NPE-caged ATP 0.63 347 nih.gov
Dinitroindolinyl CDNI-caged GABA 0.05 350 nih.gov
Coumarin DEAC450-caged cAMP 0.76 473 nih.gov
Coumarin DEAC450-caged Glutamate 0.38 473 nih.gov
Antiaromatic Thio-cage Compound 20 (Thiophene-based) 0.049 405 nih.gov

Radical Reactions and Electron Transfer Processes Involving Nitrobiphenylamines

Upon absorption of light, nitroaromatic compounds are potent oxidizing agents in their excited states and readily participate in electron transfer (ET) reactions. youtube.com This process is fundamental to their photochemistry and is often the initial step leading to the formation of radical species.

The process typically begins with the photoexcited nitrobiphenylamine accepting an electron to form a nitro radical anion (ArNO₂•⁻). nih.govnih.gov This electron transfer can be intermolecular, from a separate donor molecule, or intramolecular, especially in "push-pull" systems like this compound where the electron-donating amine group can transfer an electron to the photoexcited, electron-accepting nitro-biphenyl moiety. chemrxiv.org

Formation and Fate of the Nitro Radical Anion:

Generation: The excited state (singlet or triplet) of the nitrobiphenylamine abstracts an electron from a donor, or an intramolecular charge transfer occurs. youtube.comnih.gov

D + ArNO₂ + hν → D + [ArNO₂]* → D•⁺ + ArNO₂•⁻ (Intermolecular)

[D-Ar-A] + hν → [D•⁺-Ar-A•⁻]* (Intramolecular Charge Transfer, where D is Amine, A is Nitro)

Characterization: The formation of these transient radical species can be observed and characterized using techniques like transient absorption spectroscopy, which monitors changes in light absorption on picosecond to nanosecond timescales following a laser pulse. youtube.comrsc.orgnih.gov Electron Spin Resonance (ESR) spectroscopy is also used to detect and identify the radical species formed. nih.govacs.org

Subsequent Reactions: The generated nitro radical anion is a key intermediate that can undergo several subsequent reactions:

Protonation and Reduction: The radical anion can be protonated and undergo further reduction steps, ultimately leading to the formation of nitroso, hydroxylamine, and amine derivatives. nih.gov

Redox Cycling with Oxygen: In the presence of molecular oxygen, the nitro radical anion can transfer its excess electron to O₂, regenerating the parent nitroaromatic compound and forming a superoxide radical (O₂•⁻). nih.gov This process, known as redox cycling, can lead to the generation of other reactive oxygen species (ROS) like hydrogen peroxide. nih.gov

Fragmentation/Rearrangement: The radical anion or subsequent intermediates can be unstable and undergo bond cleavage or rearrangement, which is the basis for their use as photoremovable protecting groups.

The biphenyl scaffold in this compound provides an extended π-conjugated system that can stabilize the radical anion through delocalization of the unpaired electron across both aromatic rings. nih.gov The specific kinetics and pathways are highly dependent on the redox potential of the compound and the surrounding chemical environment. nih.govnih.gov

Table 2: Key Processes in Radical and Electron Transfer Reactions of Nitroaromatics

Process Description Typical Rate / Observation Technique
Electron Transfer (ET) Formation of the radical anion from the excited state of the nitroaromatic compound. Bimolecular rate coefficients can be diffusion-limited, on the order of 10⁹ - 10¹⁰ M⁻¹ s⁻¹. rsc.org Transient Absorption Spectroscopy rsc.org
Radical Anion Decay The disappearance of the nitro radical anion through subsequent reactions (e.g., protonation, reaction with O₂). Can range from nanoseconds to much longer, depending on the stability of the radical and the presence of reactants. researchgate.net Cyclic Voltammetry, ESR Spectroscopy researchgate.net
Intersystem Crossing (ISC) Transition from the excited singlet state to the excited triplet state, a competing pathway to direct photochemistry. Can occur on a sub-picosecond timescale for many nitroaromatics. Time-Resolved Emission Spectroscopy acs.org
Dipolar Solvation Relaxation of the excited state in polar solvents, affecting ET rates and pathways. Occurs on a sub-picosecond to picosecond timescale. nih.gov Transient Absorption Spectroscopy nih.gov

Advanced Research Applications of N Ethyl 3 Nitrobiphenyl 4 Amine Scaffolds in Chemical Science

Molecular Engineering for Advanced Optical Materials

The unique electronic and structural characteristics of the N-ethyl-3-nitrobiphenyl-4-amine scaffold make it a compelling candidate for the creation of advanced optical materials. The strategic arrangement of electron-donating and electron-withdrawing moieties across the π-conjugated biphenyl (B1667301) system is fundamental to achieving significant nonlinear optical (NLO) responses and enhanced two-photon absorption (2PA).

Design Principles for Chromophores with Enhanced Two-Photon Absorption (2PA) Cross-Sections

Two-photon absorption is a nonlinear optical process with significant applications in bioimaging, photodynamic therapy, and 3D microfabrication. The design of chromophores with large 2PA cross-sections (σ₂) is a key objective in this field. For scaffolds like this compound, the design principles for enhancing 2PA are centered around modulating the intramolecular charge transfer (ICT) characteristics.

A fundamental design strategy involves the creation of a D-π-A (donor-π-acceptor) system, which is inherent in the this compound structure. The N-ethylamino group acts as the electron donor (D), the biphenyl unit serves as the π-bridge, and the nitro group functions as the electron acceptor (A). The efficiency of ICT, and consequently the 2PA cross-section, can be significantly influenced by the strength of the donor and acceptor groups and the nature of the π-conjugated bridge.

While specific 2PA data for this compound is not extensively reported in publicly accessible literature, studies on analogous D-π-A and D-π-A-π-D type molecules provide valuable insights. For instance, increasing the electron-donating or withdrawing strength of the substituents generally leads to a larger σ₂ value. Furthermore, extending the π-conjugation length of the biphenyl bridge can also enhance the 2PA cross-section.

In a related vein, the concept of multipolar chromophores, such as quadrupolar (A-π-D-π-A) or octupolar structures, has been explored to maximize 2PA. While this compound is a dipolar structure, its scaffold can be incorporated into more complex multipolar designs. Research on compounds like tris(4'-nitrobiphenyl)amine has demonstrated that octupolar chromophores can exhibit high 2PA cross-section values. wikipedia.org

Exploration of Nonlinear Optical (NLO) Properties and Molecular Symmetry Effects

The NLO properties of organic molecules are intrinsically linked to their molecular structure and electronic distribution. The this compound scaffold, with its non-centrosymmetric (dipolar) nature, is a promising framework for second-order NLO materials. The key parameter for second-order NLO activity is the first hyperpolarizability (β).

The magnitude of β is highly dependent on the difference in dipole moment between the ground and excited states, which is directly influenced by the efficiency of ICT. For the this compound scaffold, the charge transfer from the N-ethylamino group to the nitro group upon photoexcitation results in a significant change in the dipole moment, giving rise to a substantial β value.

Molecular symmetry plays a crucial role in the bulk NLO properties of materials. For second-order NLO effects, a non-centrosymmetric arrangement of the chromophores in the solid state is essential. While individual molecules of this compound are non-centrosymmetric, achieving a non-centrosymmetric crystal packing can be challenging. Crystal engineering strategies, such as the introduction of chiral centers or the formation of co-crystals, can be employed to overcome this challenge.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the NLO properties of new chromophores. These calculations can provide valuable information on the hyperpolarizabilities of molecules based on the this compound scaffold, guiding the synthesis of promising NLO materials.

Structure-Property Relationships for Tunable Optical Responses

The ability to tune the optical properties of a material by modifying its chemical structure is a cornerstone of materials science. The this compound scaffold offers several avenues for tuning its optical responses, including its absorption and emission wavelengths, as well as its NLO and 2PA properties.

Key structure-property relationships for this scaffold include:

Substituent Effects: Modifying the substituents on the biphenyl rings can have a profound impact on the electronic properties. For example, introducing additional electron-donating groups on the same ring as the N-ethylamino group or electron-withdrawing groups on the ring with the nitro group can enhance the ICT and red-shift the absorption spectrum.

Conformational Control: The dihedral angle between the two phenyl rings of the biphenyl unit affects the extent of π-conjugation. A more planar conformation generally leads to a more delocalized π-system, resulting in a red-shifted absorption and potentially larger NLO and 2PA responses. Steric hindrance from bulky substituents can be used to control this dihedral angle.

Extension of Conjugation: Replacing the biphenyl unit with a longer conjugated system, such as a fluorene (B118485) or a stilbene, can significantly alter the optical properties, typically leading to a bathochromic shift in the absorption and emission spectra.

The following table presents data for analogous compounds, illustrating the effect of structural modifications on optical properties.

Compound NameStructure TypeMax. Absorption (nm)Max. Emission (nm)2PA Cross-Section (GM)
4-NitroanilineD-π-A382550~1
4,4'-DinitrobiphenylA-π-A300--
Tris(4'-nitrobiphenyl)amineOctupolar D-(π-A)₃4005501330 @ 730 nm wikipedia.org

This table presents illustrative data for analogous compounds to demonstrate structure-property principles.

Development of Photoremovable Protecting Groups (PPGs)

Photoremovable protecting groups (PPGs), also known as photocages, are moieties that can be cleaved from a substrate upon irradiation with light. This property allows for the spatiotemporal control of the release of active molecules, a powerful tool in chemical synthesis and biology. The nitrobiphenylamine scaffold presents an interesting framework for the design of novel PPGs.

Rational Design of Nitrobiphenylamine-Based PPGs for Spatiotemporal Control in Chemical Reactions

The design of PPGs based on the this compound scaffold would likely draw inspiration from the well-established o-nitrobenzyl PPGs. The photochemical release mechanism of o-nitrobenzyl derivatives typically involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the caged molecule.

For a nitrobiphenylamine-based PPG, the general design would involve attaching the substrate to be released to a position that can be readily cleaved following photoexcitation of the nitro group. The efficiency and wavelength of release can be tuned by modifying the substitution pattern on the biphenyl rings. For instance, the introduction of electron-donating groups can red-shift the absorption maximum of the PPG, allowing for cleavage with longer, less phototoxic wavelengths of light.

The biphenyl core offers structural diversity for tailoring the properties of the PPG. The dihedral angle between the phenyl rings could influence the efficiency of the photorelease, and substituents can be introduced to modulate solubility and other physicochemical properties.

Enhancing Photochemical Quantum Yields through Substituent Effects and Conformational Control

The photochemical quantum yield (Φ) is a critical parameter for PPGs, as it determines the efficiency of the uncaging process. A high quantum yield is desirable to minimize the light dose required for release, thereby reducing potential photodamage to the surrounding environment, especially in biological applications.

For nitrobiphenylamine-based PPGs, several strategies can be envisioned to enhance the quantum yield:

Substituent Effects: The electronic nature of substituents on the biphenyl rings can significantly influence the excited-state reactivity. Electron-donating groups positioned ortho or para to the nitro group can increase the electron density on the nitro group in the excited state, potentially facilitating the key hydrogen abstraction step and increasing the quantum yield. Conversely, electron-withdrawing groups could have the opposite effect.

Conformational Control: The conformation of the biphenyl unit and the orientation of the substrate relative to the nitro group are likely to be crucial for efficient photorelease. Restricting the conformational freedom of the molecule through the introduction of bridging units or bulky substituents could pre-organize the PPG for the photoreaction, thereby increasing the quantum yield.

The following table provides photochemical quantum yields for some related nitroaromatic compounds, illustrating the impact of structure on release efficiency.

PPG TypeLeaving GroupWavelength (nm)Quantum Yield (Φ)
o-NitrobenzylCarboxylate3500.1 - 0.5
4,5-Dimethoxy-2-nitrobenzylCarboxylate350~0.6
Nitroveratryloxycarbonyl (NVOC)Amine350~0.05

This table presents illustrative data for analogous compounds to demonstrate principles of enhancing photochemical quantum yields.

Supramolecular Chemistry and Crystal Engineering

The specific arrangement of atoms in this compound, featuring a flexible biphenyl core, a hydrogen-bond-donating secondary amine, and a hydrogen-bond-accepting nitro group, makes it a compelling scaffold for research in supramolecular chemistry and crystal engineering. These fields focus on understanding and controlling how molecules interact and organize into larger, functional architectures.

Design of Self-Assembled Systems Driven by Directed Intermolecular Interactions

The non-covalent forces acting between molecules of this compound govern its self-assembly into ordered structures. The primary interactions anticipated to direct this assembly are hydrogen bonds and π-π stacking.

Hydrogen Bonding: The N-H group of the ethylamine (B1201723) is a classic hydrogen bond donor, while the oxygen atoms of the nitro group are effective hydrogen bond acceptors. This donor-acceptor pairing can lead to the formation of predictable one-dimensional chains or more complex networks. Studies on related nitro-containing compounds confirm that both the N-H and activated C-H groups can act as donors to the nitro group, forming robust intermolecular connections. researchgate.net

Chirality Transfer: In related systems incorporating both a biphenyl unit and a chiral center, researchers have observed efficient transfer of chirality from the atomic level (a stereocenter) to the supramolecular level (the axial chirality of the biphenyl). nih.gov This transfer is mediated through intermolecular interactions within a self-assembled state, such as a gel, demonstrating how specific, directed forces can propagate structural information over long distances. nih.gov

The interplay of these directed interactions allows for the rational design of self-assembled systems. By modifying substituents on the biphenyl scaffold, it is possible to tune the strength and directionality of these forces, thereby controlling the resulting supramolecular architecture.

Exploiting Molecular Conformation for Tailored Crystal Packing and Network Formation

The three-dimensional shape of this compound is not fixed; rotation can occur around the single bond connecting the two phenyl rings. The angle of this rotation, known as the torsional or dihedral angle, is a critical factor in determining how the molecules pack together in a crystal lattice.

The conformation of biphenyl derivatives in the solid state is a balance between intramolecular forces (like steric hindrance between adjacent groups) and intermolecular forces (crystal packing forces). nih.gov For biphenyl itself, the molecule is twisted in the gas phase but is often planar in the solid state due to crystal packing forces that favor denser arrangements. utah.eduresearchgate.net However, this is not always the case, and the presence of substituents, like the nitro and ethylamine groups in this specific compound, plays a significant electronic and steric role. nih.gov

The final crystal structure is a result of the molecule adopting a conformation that allows for the most stable (lowest energy) packing arrangement. This can lead to different crystalline forms, or polymorphs, where the same molecule packs in different ways. acs.org For instance, nearly planar biphenyl molecules often adopt a favorable "herringbone" packing pattern. researchgate.net By understanding and controlling the factors that influence the torsional angle—such as solvent choice during crystallization or minor structural modifications—it is possible to guide the assembly towards a desired crystal packing and network topology. nih.gov

Table 1: Key Factors Influencing Crystal Packing of Biphenyl Scaffolds

Factor Description Potential Impact on this compound
Torsional Angle The dihedral angle between the two phenyl rings. Influences the overall molecular shape, affecting how molecules can fit together. A near-planar conformation might favor herringbone packing. utah.eduresearchgate.net
Intermolecular H-Bonding Hydrogen bonds between the amine (donor) and nitro (acceptor) groups. Creates strong, directional links, potentially forming chains or sheets that guide the overall crystal structure. researchgate.net
π-π Stacking Interactions between the aromatic rings of adjacent molecules. Provides significant stabilization energy, influencing the orientation and spacing of molecules within the crystal.
Steric Hindrance Repulsive forces between bulky groups (e.g., the ethyl group). Can force a larger torsional angle, preventing a planar conformation and leading to more complex 3D packing arrangements. utah.edu
Polymorphism The ability to crystallize in multiple forms. Subtle changes in crystallization conditions could lead to different polymorphs with distinct packing and physical properties. acs.org

Methodological Advancements in Analytical Chemistry of Complex Organic Molecules

The structural complexity and potential for trace-level impurities in syntheses involving this compound necessitate advanced analytical techniques for characterization and quality control.

Utilization of Hyphenated Techniques (e.g., LC-NMR) for Trace Impurity Characterization in Related Systems

Hyphenated analytical methods, which couple a separation technique with a spectroscopic detection method, are indispensable for analyzing complex organic mixtures. numberanalytics.comijpsjournal.com For molecules like this compound, a combination of liquid chromatography (LC) with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy provides unparalleled insight into its purity profile.

LC-MS: High-performance liquid chromatography (HPLC) is used to separate the target compound from any impurities, starting materials, or by-products. shimadzu.com The separated components then enter a mass spectrometer, which provides mass-to-charge ratio information, allowing for the determination of molecular weights. Tandem MS (MS/MS) can further fragment ions to yield structural information, aiding in the identification of unknown impurities. nih.gov This method is highly sensitive and is a standard approach for detecting and quantifying trace aromatic amines. jfda-online.com

LC-NMR: While MS gives mass and fragmentation data, NMR provides definitive structural elucidation. By coupling LC directly to an NMR spectrometer, it is possible to obtain detailed NMR spectra for each separated component. numberanalytics.com This is particularly powerful for unambiguously identifying the structure of an unknown impurity, as demonstrated in the analysis of complex pharmaceutical products where impurities at levels below 1% were isolated and fully characterized. nih.gov Modern NMR technologies, such as those using cryoprobes, have enhanced sensitivity to the point where impurities at concentrations of approximately 1 µg/mL can be quantified directly in complex mixtures. nih.gov

These hyphenated techniques are crucial for ensuring the purity of complex molecules, providing a robust method for both separating and identifying trace-level impurities. nih.govresearchgate.net

Development of Electrochemical Methods for Redox Characterization and Sensing

The this compound molecule contains two electrochemically active functional groups: the nitro group (–NO₂) and the aromatic amine. This redox activity can be exploited for both quantitative analysis and the development of specialized chemical sensors.

The electrochemical reduction of nitroaromatic compounds on an electrode surface is a well-studied process. mdpi.com It typically proceeds in stages, with the nitro group first being reduced to a nitroso intermediate and then to a hydroxylamine (B1172632), a process involving four electrons. semanticscholar.orgnih.gov The hydroxylamine can be further reduced to an amine group. semanticscholar.org This multi-step reduction gives a characteristic signal in voltammetric techniques, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). mdpi.comrsc.org

This predictable electrochemical behavior allows for the design of sensors. By modifying an electrode with materials that enhance electron transfer or selectively bind the target analyte, highly sensitive and selective sensors can be created. mdpi.comnih.gov For example, electrodes modified with various nanomaterials have been used to detect different nitroaromatic compounds in environmental samples. rsc.orgfrontiersin.org The sensor's response, typically a current measured at a specific potential, can be correlated to the concentration of the analyte. nih.gov Sensors for nitroaromatic explosives have achieved detection limits in the nanomolar range, demonstrating the high sensitivity of the approach. frontiersin.orgrsc.org

Table 2: Electrochemical Techniques and Their Applications for Nitroaromatic Amines

Technique Principle Application for this compound
Cyclic Voltammetry (CV) The potential is swept linearly between two values, and the resulting current is measured. Provides fundamental information on redox processes, including reduction/oxidation potentials and reaction reversibility. mdpi.com
Differential Pulse Voltammetry (DPV) / Square Wave Voltammetry (SWV) Potential is applied in a series of pulses, enhancing the signal-to-noise ratio compared to CV. Used for quantitative analysis and sensing due to higher sensitivity and better peak resolution. mdpi.comrsc.org
Amperometric Sensing A constant potential is applied, and the current is measured as a function of time or analyte concentration. Forms the basis of many chemical sensors for real-time monitoring of specific redox-active compounds. mdpi.com
Modified Electrodes The electrode surface is coated with a material (e.g., nanoparticles, polymers) to improve performance. mdpi.com Can enhance sensitivity, selectivity, and stability for detecting the target molecule, even in complex mixtures. nih.govnih.gov

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar solvents enhance nitro group reactivity but may reduce selectivity; mixed solvents (e.g., DCM/THF) balance solubility and reaction kinetics .
  • Catalyst Loading : Pd catalyst concentrations >2 mol% improve coupling efficiency but increase purification complexity .
  • Temperature Control : Lower temperatures (e.g., 0°C) suppress side reactions during nitration, though prolonged times may reduce yield .

Which analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?

Basic Research Focus
Characterization requires multi-technique validation:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.0–8.5 ppm for nitro-substituted biphenyl) and ethyl group integration (CH₂CH₃ triplet at δ 1.2–1.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error; fragmentation patterns identify nitro and ethyl groups .
  • UV-Vis Spectroscopy : λmax ~260–280 nm (π→π* transitions in nitroaromatics) to assess electronic conjugation .

Q. Advanced Considerations :

  • X-ray Crystallography : Resolves structural ambiguities (e.g., biphenyl dihedral angles and nitro group orientation) but requires high-purity crystals .
  • HPLC-PDA : Quantifies purity (>98%) and detects trace byproducts (e.g., unreacted amines or coupling intermediates) .

How do electronic effects of substituents influence the reactivity of the nitro and amine groups in this compound during functionalization?

Q. Advanced Research Focus

  • Nitro Group (Electron-Withdrawing) :
    • Reduces nucleophilicity of the adjacent amine, requiring stronger alkylating agents (e.g., ethyl iodide vs. bromide) .
    • Stabilizes intermediates in electrophilic substitution but hinders reduction to amine derivatives (e.g., catalytic hydrogenation requires high-pressure H₂) .
  • Ethyl Group (Electron-Donating) :
    • Enhances amine basicity, facilitating protonation in acidic media (e.g., HCl for salt formation) .
    • May sterically hinder para-substitution, directing reactions to meta positions .

Q. Computational Insights :

  • DFT calculations predict charge distribution (e.g., nitro group’s -M effect) and regioselectivity in further functionalization .

What strategies resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

Advanced Research Focus
Common contradictions and solutions:

  • NMR Signal Overlap : Use DEPT-135 or 2D-COSY to distinguish overlapping aromatic protons and ethyl groups .
  • Mass Spectra Anomalies : Isotopic patterns (e.g., Br-containing impurities from cross-coupling) require HRMS for accurate assignment .
  • UV-Vis Shifts : Solvent polarity effects (e.g., hypsochromic shifts in polar solvents) must be standardized for reproducibility .

Q. Case Study :

  • Discrepancies in melting points (e.g., 120–125°C vs. literature 128°C) suggest polymorphic forms; DSC analysis clarifies thermal behavior .

What are the key safety considerations for handling this compound in laboratory settings?

Q. Basic Research Focus

  • Toxicity : Nitroaromatics are potential mutagens; use fume hoods and PPE (gloves, lab coats) .
  • Stability : Store at -20°C in amber vials to prevent nitro group degradation or photolytic reactions .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HNO₃ residues) before disposal; comply with EPA guidelines for nitro compounds .

How can computational methods predict the biological activity of this compound analogs?

Q. Advanced Research Focus

  • Molecular Docking : Simulate binding to target proteins (e.g., kinase inhibitors) using AutoDock Vina; prioritize analogs with low binding energy (<-8 kcal/mol) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values; nitro groups enhance activity against Gram-positive bacteria .
  • ADMET Prediction : SwissADME evaluates bioavailability; nitro groups may reduce oral absorption due to high logP (>3.5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.